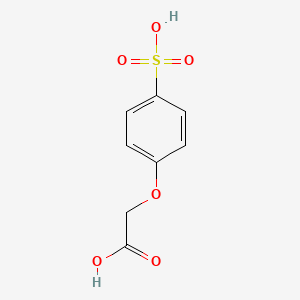

(4-Sulfophenoxy)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Sulfophenoxy)acetic acid, commonly known as 4-SPAA, is an organic acid that has a wide range of applications in scientific research. It is a derivative of phenoxyacetic acid, which is a carboxylic acid with a phenoxy group attached to its carboxyl group. 4-SPAA has been used in a variety of applications, such as in the synthesis of other organic compounds, in the study of biochemical and physiological effects, and as a reagent in laboratory experiments.

Scientific Research Applications

Synthesis and Characterization in Polymer Research

(4-Sulfophenoxy)acetic acid and its derivatives have been utilized in the synthesis of novel polymers. For instance, Shockravi et al. (2006) reported the synthesis of new diacid monomers, including sulfide and sulfoxide bis(4-methyl phenoxy acetic acid), and their application in creating poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s with aliphatic units. These polymers demonstrated good thermal stability and solubility in polar solvents (Shockravi, Mehdipour-Ataei, Abouzari-Lotf, & Yousefi, 2006).

Application in Environmental Analysis

(4-Sulfophenoxy)acetic acid derivatives are significant in environmental analysis. Negreira et al. (2009) developed a method for determining derivatives of 2-hydroxybenzophenone, used as UV absorbers, in environmental water samples. This study highlighted the importance of such compounds in analyzing and monitoring environmental pollutants (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).

Development of Advanced Photoresists

In the field of photolithography, derivatives of (4-Sulfophenoxy)acetic acid have been instrumental in developing advanced photoresists. Liu et al. (2014) synthesized a new type of polymeric photoacid generator with sulfonium perfluoroalkyl sulfonate groups, proving its applicability in creating chemically amplified resist materials for photolithography (Liu, Qiao, Liu, & Wang, 2014).

Catalysis and Chemical Synthesis

Furthermore, derivatives of (4-Sulfophenoxy)acetic acid have been explored for their catalytic properties. For example, Das et al. (2001) identified sulfonic acid groups anchored to mesoporous MCM-41 silica as efficient catalysts for synthesizing Bisphenol-A, showcasing the potential of these compounds in acid catalysis and proton conductivity (Das, Lee, & Cheng, 2001).

properties

IUPAC Name |

2-(4-sulfophenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O6S/c9-8(10)5-14-6-1-3-7(4-2-6)15(11,12)13/h1-4H,5H2,(H,9,10)(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPERNKGLQKRFRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)O)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Sulfophenoxy)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2403818.png)

![N-(2-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2403823.png)

![[(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2403828.png)

![Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![N-(3-acetylphenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2403839.png)